methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate
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Overview
Description
The compound “methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, various functional groups, and a polycyclic framework. Such compounds often exhibit interesting chemical properties and biological activities, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic framework, introduction of functional groups, and stereoselective reactions to establish the chiral centers. Common synthetic methods may include:
Cyclization reactions: to form the polycyclic structure.
Functional group transformations: such as oxidation, reduction, and esterification.
Stereoselective synthesis: using chiral catalysts or auxiliaries to control the configuration of chiral centers.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of scalable synthetic routes: that are cost-effective and environmentally friendly.
Purification techniques: such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation and reduction reactions: to modify the oxidation state of functional groups.
Substitution reactions: where functional groups are replaced by others.
Hydrolysis reactions: to break ester or amide bonds.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Acids and bases: to catalyze hydrolysis or substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific functional groups and reaction conditions. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may produce alcohols or amines.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Industry: Utilizing its unique chemical properties in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound will depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular membranes: to induce cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other polycyclic organic molecules with multiple chiral centers and diverse functional groups. Examples could be:
Steroids: Complex polycyclic compounds with significant biological activities.
Alkaloids: Naturally occurring polycyclic compounds with medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, functional groups, and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C46H54N4O10 |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37?,38+,39+,42+,43+,44+,45-,46-/m0/s1 |
InChI Key |
GLDSBTCHEGZWCV-DBUONEPNSA-N |
Isomeric SMILES |
CC[C@@]12CN3CCC4=C([C@](C[C@@H](C3)[C@@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Origin of Product |
United States |
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